molecular formula C10H18N2O B8444817 1-[5-(2,2-Dimethyl-propyl)-isoxazol-3-yl]-ethylamine

1-[5-(2,2-Dimethyl-propyl)-isoxazol-3-yl]-ethylamine

Cat. No. B8444817
M. Wt: 182.26 g/mol
InChI Key: TVFCRTXRSYIVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2,2-Dimethyl-propyl)-isoxazol-3-yl]-ethylamine is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[5-(2,2-Dimethyl-propyl)-isoxazol-3-yl]-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(2,2-Dimethyl-propyl)-isoxazol-3-yl]-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[5-(2,2-Dimethyl-propyl)-isoxazol-3-yl]-ethylamine

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-[5-(2,2-dimethylpropyl)-1,2-oxazol-3-yl]ethanamine

InChI

InChI=1S/C10H18N2O/c1-7(11)9-5-8(13-12-9)6-10(2,3)4/h5,7H,6,11H2,1-4H3

InChI Key

TVFCRTXRSYIVIY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC(=C1)CC(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The solution of 5-(2,2-dimethyl-propyl)-isoxazole-3-carbonitrile ([943925-83-5] 16 g, 97.5 mmol) in THF (160 ml) was cooled in an ice bath and under an atmosphere of nitrogen methylmagnesium chloride (3 M solution in THF, 51 ml, 127 mmol) was added slowly so that the reaction temperature did not rise above 10° C. The reaction was stirred for 1 h at rt. LiAlH4 (1 M solution in THF, 110 ml, 110 mmol) was added over 10 min keeping the reaction temperature below 40° C. The reaction was heated at reflux temperature for a few minutes and then stirred at rt for 1 h. The reaction was quenched be the slow addition of water (5 ml) keeping the temperature below 50° C., then cooled with an ice bath and aqueous NaOH (4 M, 5 ml) was added. The reaction mixture was diluted with diethylether (200 ml) and extracted with 1 N aqueous hydrochloric acid. The aqueous layers were combined, basified with concentrated aqueous ammonia and extracted with diethylether. The organic layers were dried over sodium sulfate and the solvent was evaporated under reduced pressure to give the title compound as yellow oil (13.8 g, 77%). [1H-NMR (DMSO-d6, 600 MHz) δ 6.21 (s, 1H), 3.95 (q, 1H), 2.49-2.47 (m, 2H), 1.89 (br s, 2H), 1.25 (d, 3H), 0.90 (s, 9H]
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Yield
77%

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